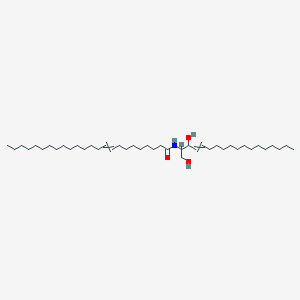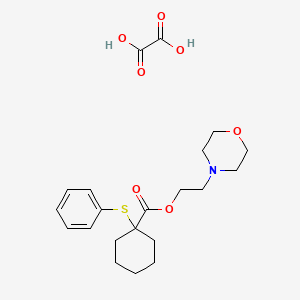
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a phenylsulfanyl group, and a cyclohexane carboxylate moiety. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the morpholine derivative. This is followed by the introduction of the phenylsulfanyl group and the cyclohexane carboxylate moiety. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of receptors and enzymes. This can lead to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morpholine derivatives, phenylsulfanyl compounds, and cyclohexane carboxylates. Examples include:
- 2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate
- 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate without oxalic acid .
Uniqueness
The uniqueness of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring, phenylsulfanyl group, and cyclohexane carboxylate moiety, along with oxalic acid, makes it a versatile compound with diverse applications in research and industry .
Propriétés
Numéro CAS |
101329-97-9 |
|---|---|
Formule moléculaire |
C21H29NO7S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H27NO3S.C2H2O4/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)24-17-7-3-1-4-8-17;3-1(4)2(5)6/h1,3-4,7-8H,2,5-6,9-16H2;(H,3,4)(H,5,6) |
Clé InChI |
YOHNXDTZVSZCBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)OCCN2CCOCC2)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
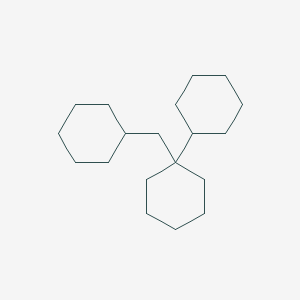
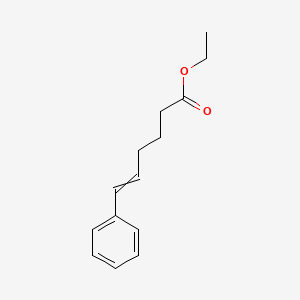
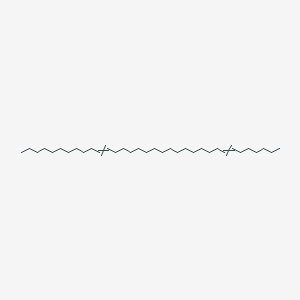
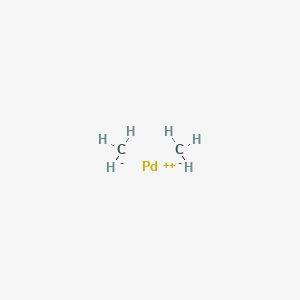
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
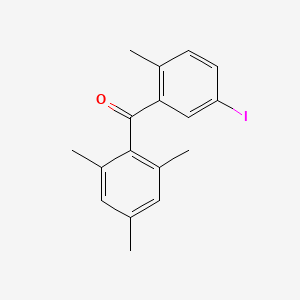
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
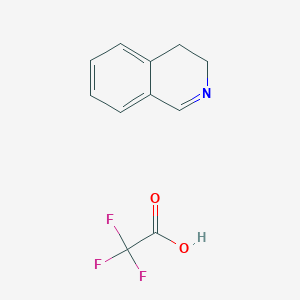
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
